molecular formula C12H21NO4 B056963 1-(Boc-amino)cyclohexanecarboxylic acid CAS No. 115951-16-1

1-(Boc-amino)cyclohexanecarboxylic acid

Cat. No.: B056963
CAS No.: 115951-16-1
M. Wt: 243.3 g/mol
InChI Key: URBHKVWOYIMKNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Boc-amino)cyclohexanecarboxylic acid (CAS: 115951-16-1) is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group on the amino moiety and a carboxylic acid group on a cyclohexane ring. Its molecular formula is C₁₂H₂₁NO₄, with a molecular weight of 243.30 g/mol . The Boc group enhances solubility in organic solvents and stabilizes the amino group during synthetic processes, making it a key intermediate in peptide synthesis and drug development.

Scientific Research Applications

Peptide Synthesis

Role as a Protecting Group:
1-(Boc-amino)cyclohexanecarboxylic acid is primarily utilized as a protecting group in peptide synthesis. The Boc (tert-butoxycarbonyl) group allows for selective modification of amino acids without altering the overall peptide structure. This capability is crucial for synthesizing complex peptides that are often used in pharmaceuticals .

Case Study:
In a study focusing on the synthesis of cyclic peptides, researchers employed this compound to create cyclic structures that demonstrated enhanced stability and bioavailability compared to their linear counterparts. The use of this compound facilitated the formation of peptide bonds while protecting sensitive functional groups during the synthesis process .

Drug Development

Cyclic Peptide Design:
The compound plays a vital role in drug development, especially in designing cyclic peptides that can improve therapeutic efficacy. Cyclic peptides often exhibit better metabolic stability and increased affinity for biological targets compared to their linear analogs .

Research Findings:
A comparative study highlighted that cyclic peptides synthesized using this compound showed significant improvements in binding affinity to their target receptors, making them promising candidates for further development into therapeutic agents .

Bioconjugation Techniques

Enhancing Drug Delivery:
In bioconjugation applications, this compound aids in attaching biomolecules to surfaces or other molecules. This function is essential for developing effective drug delivery systems, where the compound can facilitate the conjugation of drugs to targeting moieties or carriers .

Example Application:
Researchers have utilized this compound to create bioconjugates that enhance the targeting of cancer cells, thereby improving the efficacy of chemotherapeutic agents. The ability to modify drug properties through bioconjugation has shown promising results in preclinical studies .

Material Science

Polymeric Material Development:
In material science, this compound contributes to creating polymeric materials with tailored properties. Researchers have explored its use in developing coatings and adhesives with enhanced mechanical strength and flexibility .

Data Insights:
A recent study demonstrated that incorporating this compound into polymer matrices resulted in materials with improved thermal stability and mechanical properties, making them suitable for various industrial applications .

Blood-Brain Barrier Transport Studies

Investigating Amino Acid Transport:
Research indicates that this compound can serve as a useful probe for studying amino acid transport across the blood-brain barrier (BBB). Its nonmetabolizable nature allows for detailed investigations into how amino acids are transported into the brain .

Key Findings:
A study involving pentobarbital-anesthetized rats revealed that the compound's transport across the BBB could be described by a model incorporating both saturable and nonsaturable components. This insight is valuable for developing therapeutic strategies targeting neurological disorders .

Comparison with Similar Compounds

Comparison with Structural Analogs

Amino-Protected Cyclohexanecarboxylic Acid Derivatives

1-(Cbz-amino)cyclohexanecarboxylic Acid

  • Molecular Weight: 277.32 g/mol (C₁₅H₁₉NO₄).
  • Protecting Group : Carbobenzyloxy (Cbz), which is base-labile compared to the acid-labile Boc group.
  • Applications: Similar to the Boc variant but requires hydrogenolysis for deprotection, limiting compatibility with reducible functional groups .
  • Safety : Higher hazard profile (H302, H315, H319, H335) due to reactive intermediates generated during deprotection .

1-Aminocyclohexanecarboxylic Acid (Unprotected)

  • Molecular Weight: 143.18 g/mol (C₇H₁₁NO₂).
  • Key Differences : Lacks a protecting group, leading to higher reactivity but lower stability in acidic/basic conditions. Used as a building block in β-peptide synthesis.
  • Pharmacokinetics : Exhibits reduced biliary excretion (12% of dose) compared to Boc/Cbz-protected analogs, likely due to rapid renal clearance .

Cyclohexane Ring-Size Variants

1-(Boc-amino)cyclopropanecarboxylic Acid

  • Molecular Weight: 201.22 g/mol (C₉H₁₅NO₄).
  • Structural Difference : Cyclopropane ring instead of cyclohexane, increasing ring strain and altering conformational flexibility.
  • Synthetic Utility : Used in constrained peptide design but suffers from lower thermal stability due to ring strain .

N-Boc-1-aminocyclobutanecarboxylic Acid

  • Molecular Weight: 215.25 g/mol (C₁₀H₁₇NO₄).
  • Key Features : Cyclobutane ring balances strain and rigidity, offering intermediate properties between cyclopropane and cyclohexane derivatives. LogP: 1.2 (more hydrophilic than Boc-cyclohexane analog) .

Functionalized Cyclohexanecarboxylic Acids

Cyclohexanecarboxylic Acid (CCA)

  • Molecular Weight : 128.17 g/mol (C₇H₁₀O₂).
  • Biological Activity : A valproic acid (VPA) analog with reduced neurotoxicity but low potency (EC₅₀ > 1 mM in seizure models) .
  • Pharmacokinetics : 12% of dose excreted as glucuronide conjugates in bile, indicating moderate metabolic stability .

1-Methylcyclohexanecarboxylic Acid (MCCA)

  • Molecular Weight : 142.2 g/mol (C₈H₁₂O₂).
  • Key Differences : Methyl substitution increases lipophilicity (LogP ~2.1 vs. 1.8 for CCA) and potency (EC₅₀ ~0.5 mM) but elevates neurotoxicity risks .
  • Excretion Profile : 25.2% of dose recovered in urine as conjugates, highlighting enhanced renal clearance compared to CCA .

Data Tables

Table 1: Physicochemical and Pharmacokinetic Comparison

Compound Molecular Weight (g/mol) LogP TPSA (Ų) Biliary Excretion (%) Neurotoxicity Risk
1-(Boc-amino)cyclohexanecarboxylic Acid 243.30 1.83 75.63 N/A Low
1-(Cbz-amino)cyclohexanecarboxylic Acid 277.32 2.10 75.63 N/A Moderate
Cyclohexanecarboxylic Acid (CCA) 128.17 1.80 37.30 12.0 Low
1-Methylcyclohexanecarboxylic Acid (MCCA) 142.20 2.10 37.30 25.2 High

Biological Activity

1-(Boc-amino)cyclohexanecarboxylic acid, also referred to as 1-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid, is a compound with the molecular formula C₁₂H₂₁NO₄ and a CAS number of 115951-16-1. This compound is characterized by its cyclohexane ring, a carboxylic acid group, and a tert-butoxycarbonyl (Boc) protecting group. While specific biological activities of this compound are not extensively documented, it serves as an important building block in organic synthesis, particularly in peptide synthesis and drug development.

The primary role of this compound in biological systems is as a protected amino acid. Its Boc group protects the amino functionality during peptide synthesis, allowing for selective reactions. The mechanism involves the deprotection of the Boc group under mild acidic conditions, which exposes the amino group for nucleophilic attack on carbonyl carbons in other amino acids or peptide fragments, facilitating peptide bond formation. This reaction is crucial for constructing complex peptides that may exhibit various biological activities.

Case Studies and Research Findings

Research on compounds related to this compound indicates its utility in medicinal chemistry. For instance, studies have shown that derivatives can be synthesized and tested for their interactions with various biological targets, including enzymes and receptors.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameBiological ActivityReference
This compoundBuilding block for peptide synthesis
CyclohexylalanineInhibitory effects on specific enzymes
Boc-protected phenylalanineAntimicrobial properties

Applications in Drug Design

The presence of the Boc group enhances solubility and stability, making this compound a valuable intermediate in drug design. Modifications to its structure can lead to derivatives with improved binding affinities to target proteins or receptors. Interaction studies often focus on how these modifications influence biological activity and therapeutic efficacy.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(Boc-amino)cyclohexanecarboxylic acid, and how do reaction conditions influence yield?

Basic Research Question
The synthesis typically involves introducing the Boc (tert-butoxycarbonyl) protecting group to 1-aminocyclohexanecarboxylic acid. A common approach is using di-tert-butyl dicarbonate (Boc₂O) under mildly basic conditions (e.g., sodium bicarbonate) in a polar aprotic solvent like THF or DMF. Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 amine:Boc₂O) are critical to minimize side reactions such as overprotection or carbamate formation . Post-synthesis, purification via recrystallization (using ethyl acetate/hexane) or column chromatography (silica gel, eluent: 5–10% methanol in dichloromethane) is recommended .

Q. How can researchers ensure the purity of this compound, and what analytical techniques are most effective?

Basic Research Question
Purity is assessed using HPLC (C18 column, acetonitrile/water gradient with 0.1% trifluoroacetic acid) to detect residual solvents or deprotected byproducts. NMR (¹H and ¹³C) confirms Boc-group integrity: look for tert-butyl protons at δ 1.4 ppm and carbamate carbonyl at ~155 ppm in ¹³C spectra. Mass spectrometry (ESI or MALDI) verifies molecular ion peaks (expected [M+H]⁺ for C₁₂H₂₁NO₄: 250.15) . For enantiomeric purity, chiral HPLC or polarimetry is essential if stereocenters are present .

Q. What are the stability challenges of this compound under acidic or basic conditions, and how can degradation be mitigated?

Advanced Research Question
The Boc group is labile under strong acids (e.g., TFA) and prone to hydrolysis in basic conditions. Stability studies show decomposition rates increase at pH > 8 or in the presence of nucleophiles (e.g., amines). To mitigate degradation:

  • Store at –20°C in anhydrous solvents (e.g., DMSO or DMF) under inert gas.
  • Avoid prolonged exposure to temperatures >40°C.
  • Use buffered conditions (pH 4–6) during peptide coupling reactions . Kinetic monitoring via TLC or LC-MS every 2–4 hours is advised during reactions .

Q. How does this compound function in solid-phase peptide synthesis (SPPS), and what are its compatibility issues with common resins?

Advanced Research Question
The compound serves as a conformationally constrained β-amino acid analog, enhancing peptide stability against proteolysis. In SPPS, it is coupled using HBTU/HOBt or DIC/Oxyma in DMF. Compatibility issues arise with acid-labile resins (e.g., Wang resin), as Boc deprotection requires TFA. Use Rink amide or Sieber amide resins, which tolerate mild acidic conditions. Post-incorporation, capping with acetic anhydride minimizes deletion sequences .

Q. What strategies are employed to resolve stereochemical inconsistencies in this compound derivatives?

Advanced Research Question
Stereochemical analysis requires X-ray crystallography or NOESY NMR to confirm cyclohexane ring conformation (chair vs. boat) and substituent orientation. For enantiomeric resolution, chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution (using lipases) are effective. Dynamic kinetic resolution via Pd-catalyzed asymmetric hydrogenation has also been reported for related cyclohexane derivatives .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Advanced Research Question
The compound may cause skin/eye irritation (GHS Category 2). Use PPE (gloves, goggles) and work in a fume hood. Spills should be neutralized with sodium bicarbonate and absorbed with inert material. Waste must be treated with acidic hydrolysis (5% HCl) to decompose the Boc group before disposal. Toxicity data suggest an oral LD₅₀ > 2000 mg/kg in rats, but ecotoxicological impacts (e.g., aquatic toxicity) require containment .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-12(9(14)15)7-5-4-6-8-12/h4-8H2,1-3H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBHKVWOYIMKNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383370
Record name 1-[(tert-Butoxycarbonyl)amino]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115951-16-1
Record name 1-[(tert-Butoxycarbonyl)amino]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-((tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a slurry of 1-amino-1-cyclohexane-carboxylic acid, 5.0 g (35.0 mmol) in 50 mL of tetrahydrofuran and 50 mL of water was added 14.5 g (105.0 mmol) of potassium carbonate, 7.7 g (35.0 mmol) of BOC-anhydride and 5 mg of DMAP. The mixture was stirred overnight at rt. and the organics were evaporated off in vacuo. The aqueous layer was acidified to pH=1 with 5 N HCl and extracted with 20% isopropanol/chloroform. The combined organics were washed with brine, dried over Na2SO4, filtered and concentrated to dryness to yield 1.83 g (21%) of the desired product as a white oil that solidifies upon standing. MS (IS) 244.2 (M+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step One
[Compound]
Name
BOC-anhydride
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mg
Type
catalyst
Reaction Step One
Yield
21%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.